3-Oxotetradecanoic acid

描述

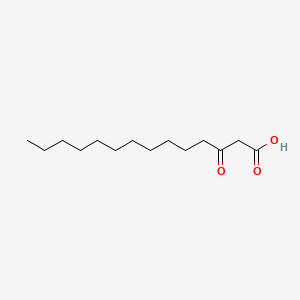

Structure

3D Structure

属性

IUPAC Name |

3-oxotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKOZYOVXNPWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332384 | |

| Record name | 3-oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxotetradecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88222-72-4 | |

| Record name | 3-oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of 3 Oxotetradecanoic Acid

De Novo Fatty Acid Biosynthesis Pathways

3-Oxotetradecanoic acid is a crucial intermediate compound in the de novo biosynthesis of fatty acids. hmdb.cafoodb.ca This process, fundamental to nearly all forms of life, involves the sequential addition of two-carbon units to a growing acyl chain. In humans, fatty acid synthesis primarily takes place in the liver and adipose tissue, as well as in the mammary glands during lactation. hmdb.cafoodb.ca

Enzymatic Steps Leading to this compound Formation

The formation of this compound is a multi-step enzymatic process. hmdb.cafoodb.ca It begins with precursor molecules and involves the coordinated action of several key enzymes.

A critical enzyme in this process is 3-oxoacyl-[acyl-carrier-protein] synthase (KAS). hmdb.cafoodb.ca This enzyme catalyzes the condensation reaction of an acyl-ACP (acyl carrier protein) with malonyl-ACP. uniprot.org In the context of this compound formation, a C12-acyl-ACP condenses with malonyl-ACP, resulting in the formation of 3-oxotetradecanoyl-ACP, which is then hydrolyzed to this compound. There are different types of KAS enzymes, and KAS I is specific for the elongation of fatty acids up to 16 or 18 carbons. uniprot.org The mitochondrial form of this enzyme is essential for the elongation of fatty acid chains within the mitochondria and may play a role in the biosynthesis of lipoic acid. genecards.org

Beta-ketoacyl-acyl-carrier-protein synthase II (KASII or FabF) is another key enzyme in fatty acid biosynthesis, particularly in bacteria and plants. ebi.ac.ukwikipedia.org It is involved in the condensation step, similar to other KAS enzymes. ebi.ac.uk Specifically, KASII catalyzes the decarboxylative condensation of a long-chain acyl-ACP with malonyl-ACP. ebi.ac.uk This enzyme is crucial for the elongation of fatty acid chains and contributes to the pool of intermediates, including the precursor to this compound. wikipedia.org

Contribution of Fatty Acid Synthase Complexes

Precursor Utilization (e.g., Malonic Acid Derivatives)

The primary two-carbon donor in fatty acid synthesis is malonyl-CoA, which is derived from the carboxylation of acetyl-CoA. ymdb.ca Malonyl-CoA is then converted to malonyl-ACP. It is this malonyl-ACP that serves as the direct precursor, donating two of its three carbon atoms to the growing acyl chain during the condensation reaction catalyzed by the KAS enzymes. hmdb.cafoodb.cavulcanchem.commedchemexpress.comchemsrc.com The third carbon is lost as carbon dioxide. wikipedia.org Thus, malonic acid derivatives are fundamental building blocks for the synthesis of this compound and all other fatty acids. hmdb.cafoodb.cavulcanchem.com

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | EC Number | Function |

| 3-Oxoacyl-[acyl-carrier-protein] synthase | 2.3.1.41 | Catalyzes the condensation of an acyl-ACP with malonyl-ACP to form a 3-oxoacyl-ACP. hmdb.cafoodb.cauniprot.org |

| Fatty Acid Synthase (FAS) Complex | 2.3.1.85 | A multi-enzyme complex that carries out all steps of fatty acid synthesis in eukaryotes. hmdb.cafoodb.ca |

| Beta-Ketoacyl-Acyl-Carrier-Protein Synthase II (KASII) | 2.3.1.179 | Elongates fatty acid chains through condensation with malonyl-ACP, particularly in bacteria and plants. hmdb.cafoodb.caebi.ac.ukwikipedia.org |

Table 2: Precursors and Products in the Formation of this compound

| Molecule | Role |

| Malonyl-CoA | The initial two-carbon donor for fatty acid synthesis. ymdb.ca |

| Malonyl-ACP | The direct precursor that condenses with the growing acyl chain. hmdb.cafoodb.cavulcanchem.com |

| Dodecanoyl-ACP | The 12-carbon acyl chain that is elongated to form 3-oxotetradecanoyl-ACP. |

| This compound | The resulting 14-carbon intermediate in the fatty acid elongation cycle. hmdb.cafoodb.ca |

Comparative Biosynthesis Across Diverse Organisms

This compound is a key intermediate in the de novo synthesis of fatty acids, a fundamental anabolic pathway conserved across a vast range of organisms. This process, while biochemically similar in its core reactions, is catalyzed by structurally different enzymatic systems in bacteria versus eukaryotes. The formation of this compound occurs as part of the iterative elongation cycle where a growing fatty acyl chain is extended by a two-carbon unit.

Bacterial Fatty Acid Synthesis Pathways

In bacteria, fatty acid synthesis is carried out by the Type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes. annualreviews.orgnih.govportlandpress.com The intermediates in this pathway, including the precursor to this compound, are covalently attached to an Acyl Carrier Protein (ACP), forming acyl-ACPs. annualreviews.orgportlandpress.com

The synthesis cycle that produces the 14-carbon 3-oxoacyl-ACP (3-oxotetradecanoyl-ACP) involves a sequence of four core reactions. The cycle begins with the condensation of a 12-carbon acyl-ACP (dodecanoyl-ACP) with malonyl-ACP. This key carbon-carbon bond-forming reaction is catalyzed by a β-ketoacyl-ACP synthase (KAS). researchgate.net Bacteria possess multiple KAS isozymes with varying substrate specificities. For instance, in Escherichia coli, FabB and FabF are the primary elongating KAS enzymes. nih.govnih.gov This condensation reaction releases a molecule of carbon dioxide and results in the formation of 3-oxotetradecanoyl-ACP.

The subsequent steps in the cycle involve the reduction of the 3-keto group, dehydration, and another reduction to form a saturated 14-carbon acyl-ACP (tetradecanoyl-ACP), which can then undergo further elongation cycles. The 3-oxotetradecanoyl-ACP is a transient intermediate, immediately acted upon by the next enzyme in the pathway, β-ketoacyl-ACP reductase (FabG). researchgate.netresearchgate.net

The initiation of fatty acid synthesis in bacteria is primarily catalyzed by β-ketoacyl-ACP synthase III (FabH), which condenses acetyl-CoA with malonyl-ACP to form the initial 4-carbon β-ketoacyl-ACP. uniprot.orgresearchgate.net The pathway then proceeds through multiple elongation cycles to generate longer chains, with 3-oxotetradecanoyl-ACP appearing as the β-keto intermediate during the sixth elongation cycle.

Table 1: Key Enzymes in Bacterial Type II FAS Leading to 3-Oxotetradecanoyl-ACP

| Enzyme | Gene (E. coli) | EC Number | Function in the Cycle |

| Malonyl-CoA:ACP transacylase | FabD | 2.3.1.39 | Transfers the malonyl group from malonyl-CoA to ACP. nih.gov |

| β-Ketoacyl-ACP synthase I/II | FabB/FabF | 2.3.1.41 | Catalyzes the condensation of dodecanoyl-ACP with malonyl-ACP to form 3-oxotetradecanoyl-ACP. nih.gov |

| β-Ketoacyl-ACP reductase | FabG | 1.1.1.100 | Reduces the 3-keto group of 3-oxotetradecanoyl-ACP to a hydroxyl group. researchgate.net |

| 3-Hydroxyacyl-ACP dehydratase | FabZ | 4.2.1.59 | Dehydrates the 3-hydroxyacyl-ACP intermediate. researchgate.net |

| Enoyl-ACP reductase | FabI | 1.3.1.9 | Reduces the double bond to form a saturated acyl-ACP. researchgate.net |

Eukaryotic Fatty Acid Synthesis Mechanisms

In eukaryotes, including animals, fungi, and plants, de novo fatty acid synthesis is predominantly carried out by a Type I FAS system. portlandpress.comnih.gov This system is characterized by a large, multifunctional homodimeric protein (in animals) or a heterododecameric complex (in fungi) that contains all the necessary catalytic domains to produce a fatty acid, typically palmitic acid. nih.govmedicoapps.org this compound, or more accurately its acyl-ACP bound form, is an intermediate in this integrated process. hmdb.ca

The synthesis begins with the loading of acetyl-CoA and malonyl-CoA onto the acyl carrier protein (ACP) domain of the fatty acid synthase complex. libretexts.org The process is initiated by the condensation of the acetyl and malonyl groups, catalyzed by the β-ketoacyl synthase (KS) domain, to form a four-carbon β-ketoacyl-ACP. genecards.org

Similar to the bacterial pathway, the synthesis proceeds through a repeated cycle of four reactions:

Condensation: The KS domain elongates the growing acyl chain (e.g., dodecanoyl-ACP) by two carbons using malonyl-ACP. This forms the β-ketoacyl-ACP intermediate, such as 3-oxotetradecanoyl-ACP.

Reduction: The β-ketoacyl reductase (KR) domain reduces the keto group at the C-3 position using NADPH as the reducing agent.

Dehydration: The dehydratase (DH) domain removes a molecule of water to create a double bond.

Reduction: The enoyl reductase (ER) domain reduces the double bond using NADPH, forming a saturated acyl-ACP.

This cycle is repeated until a 16-carbon chain (palmitoyl-ACP) is formed. libretexts.org At this point, the thioesterase (TE) domain hydrolyzes the bond, releasing free palmitic acid. Therefore, 3-oxotetradecanoyl-ACP is the specific intermediate formed during the elongation step from a 12-carbon to a 14-carbon chain within the fatty acid synthase complex. In humans, this process occurs primarily in the liver and adipose tissue. hmdb.ca Plants utilize a Type II FAS system in their plastids, similar to bacteria, but also have Type I systems. mdpi.comnih.gov

Table 2: Catalytic Domains of Animal Type I Fatty Acid Synthase

| Domain | Abbreviation | Function |

| Acetyl/Malonyl Transferase | AT/MT | Loads acetyl-CoA and malonyl-CoA onto the ACP domain. |

| β-Ketoacyl Synthase | KS | Condenses the growing acyl chain with a malonyl group. |

| β-Ketoacyl Reductase | KR | Reduces the β-keto group to a hydroxyl group. |

| Dehydratase | DH | Removes water to form a double bond. |

| Enoyl Reductase | ER | Reduces the double bond to form a saturated chain. |

| Acyl Carrier Protein | ACP | Carries the growing fatty acid chain between catalytic domains. |

| Thioesterase | TE | Releases the final fatty acid product (typically palmitate). |

Regulation of this compound Biosynthesis

Transcriptional Control: The expression of genes encoding fatty acid synthesis enzymes is tightly regulated.

In eukaryotes, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, play a crucial role in upregulating the expression of lipogenic genes, including fatty acid synthase, in response to insulin (B600854) and high carbohydrate levels. researchgate.netnih.gov Peroxisome proliferator-activated receptors (PPARs) are also involved in the long-term regulation of lipid metabolism. mdpi.com

In plants, the transcription factor WRINKLED1 (WRI1) is considered a master regulator, activating genes involved in glycolysis and fatty acid biosynthesis. mdpi.com

In bacteria like Mycobacterium, the transcriptional regulator FasR activates the expression of the fas-acpS operon, which is essential for fatty acid synthesis. The activity of FasR is modulated by long-chain acyl-CoAs, which act as feedback inhibitors. nih.gov

Allosteric Regulation: The primary site of allosteric regulation in fatty acid synthesis is the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA, the committed step in the pathway. libretexts.orglibretexts.org

Activation: ACC is allosterically activated by citrate (B86180). medicoapps.org High levels of citrate indicate an abundance of acetyl-CoA and ATP, signaling that energy is plentiful and can be stored as fat.

Inhibition: The end-product of the pathway, palmitoyl-CoA, acts as a feedback inhibitor of ACC. libretexts.org Long-chain acyl-ACPs can also inhibit KAS enzymes, such as FabH in bacteria, providing another layer of feedback control. uniprot.orgnih.gov

Covalent Modification: Acetyl-CoA Carboxylase is also regulated by phosphorylation and dephosphorylation. medicoapps.org

Inactivation: The enzyme is inactivated upon phosphorylation by AMP-activated protein kinase (AMPK) and Protein Kinase A. libretexts.org AMPK is active when cellular energy levels are low (high AMP/ATP ratio), thus halting energy-consuming processes like fatty acid synthesis.

Activation: Insulin stimulates a phosphatase that dephosphorylates and activates ACC, promoting fatty acid synthesis. libretexts.organnualreviews.org

By controlling these key enzymatic and transcriptional checkpoints, the cell precisely manages the rate of fatty acid synthesis, thereby regulating the production of intermediates like this compound according to the metabolic needs of the organism.

Metabolic Roles and Intermediacy of 3 Oxotetradecanoic Acid

Integration into Broader Lipid Metabolism

3-Oxotetradecanoic acid is an integral component of fatty acid biosynthesis, a fundamental process for building more complex lipids. hmdb.cavulcanchem.comfoodb.ca It is formed from malonic acid through the action of several enzymes, including 3-oxoacyl-[acyl-carrier-protein] synthase and fatty acid synthase. hmdb.cavulcanchem.comfoodb.ca This synthesis primarily occurs in tissues such as the liver and adipose tissue, as well as in mammary glands during lactation. hmdb.cafoodb.ca The presence of this compound has been noted in various organisms, including humans and the plant Arabidopsis thaliana. nih.govmdpi.com Furthermore, it is considered a saturated fatty acid and serves as a precursor in the biosynthesis of other fatty acids, such as 3-oxooctadecanoic acid. medchemexpress.comchemsrc.com

Conversion to Acyl-CoA Derivatives (e.g., 3-Oxotetradecanoyl-CoA)

For this compound to participate in a wider range of metabolic reactions, it is typically activated to its coenzyme A (CoA) derivative, 3-oxotetradecanoyl-CoA. nih.govebi.ac.uk

Enzymatic Conversion Mechanisms

The conversion of this compound to 3-oxotetradecanoyl-CoA is a critical activation step. While the precise enzyme for this specific conversion is not explicitly detailed in the provided results, the formation of fatty acyl-CoA derivatives is generally catalyzed by acyl-CoA synthetases. These enzymes utilize ATP to activate the fatty acid, which then reacts with coenzyme A.

3-Oxotetradecanoyl-CoA itself is a known metabolite in humans, Escherichia coli, and Saccharomyces cerevisiae. nih.govebi.ac.uk It is recognized as a 3-oxo-fatty acyl-CoA, resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of this compound. ebi.ac.uk

Subsequent Metabolic Fates of 3-Oxotetradecanoyl-CoA

Once formed, 3-oxotetradecanoyl-CoA can enter several metabolic pathways:

Fatty Acid Elongation: It is an intermediate in the mitochondrial fatty acid elongation pathway. nih.govfoodb.ca In this process, it can be reduced to (S)-3-hydroxytetradecanoyl-CoA by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase. foodb.ca

Beta-Oxidation: 3-Oxotetradecanoyl-CoA is a product of the peroxisomal beta-oxidation of hexadecanoic acid, formed by the action of acyl-CoA oxidase. hmdb.caecmdb.ca In the mitochondrial matrix, it can be cleaved by the enzyme trifunctional protein, which has transferase activity, to yield lauroyl-CoA and acetyl-CoA. reactome.org

Protein Modification: The related compound, myristoyl-CoA, is used by the enzyme myristoyl-CoA:protein N-myristoyltransferase to transfer myristate to the amino-terminal glycine (B1666218) of various proteins, a process that is typically irreversible and crucial for the function of these proteins. hmdb.ca

Role in Chain Elongation and Desaturation Processes

This compound and its CoA derivative are central to the processes of fatty acid chain elongation and desaturation, which are essential for producing the diverse array of fatty acids required by the body. agrilife.orgresearchgate.netnih.gov

Fatty acid elongation involves the addition of two-carbon units to a growing fatty acid chain. agrilife.org The microsomal system, located in the endoplasmic reticulum, utilizes acyl-CoA derivatives like 3-oxotetradecanoyl-CoA and requires malonyl-CoA as the carbon source. agrilife.org This system can elongate saturated, monounsaturated, and polyunsaturated fatty acids. agrilife.org

Fatty acid desaturases are enzymes that introduce double bonds into fatty acid chains, creating unsaturated fatty acids. wikipedia.org These enzymes, such as Δ9-, Δ6-, and Δ5-desaturases, play a critical role in synthesizing important polyunsaturated fatty acids. nih.govwikipedia.org The processes of elongation and desaturation often alternate to produce long-chain polyunsaturated fatty acids. agrilife.orgwikipedia.org

Oxidative and Reductive Metabolic Transformations

The chemical structure of this compound, with its ketone group, makes it susceptible to both oxidative and reductive transformations. nih.govcymitquimica.com

The reduction of the 3-oxo group is a key step in fatty acid biosynthesis. For instance, this compound is converted to (R)-3-hydroxy-tetradecanoic acid by the enzymes fatty acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase. vulcanchem.comhmdb.ca This reduction is a critical step in the formation of saturated fatty acids. In some microorganisms, such as baker's yeast, the reduction of β-keto acids can be enantioselective, although inhibition has been observed for medium-chain length oxo acids like this compound. researchgate.net

Enzymes Involved in 3-Oxo Group Modification (e.g., Cytochrome P450BM-3)

Cytochrome P450 enzymes are a versatile family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. researchgate.net Cytochrome P450BM-3 (CYP102), originally isolated from Bacillus megaterium, is a particularly well-studied enzyme known for its ability to hydroxylate fatty acids. nih.gov

Research has shown that cytochrome P450BM-3 can oxidize ω-oxo fatty acids, such as 14-oxotetradecanoic acid, exclusively to the corresponding α,ω-diacids. researchgate.netgoogleapis.com This indicates that the enzyme can recognize and oxidize fatty acids with a terminal oxo group. While direct evidence for the modification of the 3-oxo group of this compound by cytochrome P450BM-3 was not found in the provided search results, the enzyme's known promiscuity and ability to oxidize other oxo fatty acids suggest it could potentially interact with and modify this substrate. researchgate.netnih.gov

Table 1: Key Enzymes in the Metabolism of this compound and its Derivatives

| Enzyme | Function | Pathway |

| 3-Oxoacyl-[acyl-carrier-protein] synthase | Condensation reaction in fatty acid synthesis | Fatty Acid Biosynthesis |

| Fatty Acid Synthase | Multifunctional enzyme complex for fatty acid synthesis | Fatty Acid Biosynthesis |

| 3-Oxoacyl-[acyl-carrier-protein] reductase | Reduction of the 3-oxo group to a hydroxyl group | Fatty Acid Biosynthesis |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase | Reduction of 3-oxoacyl-CoA to 3-hydroxyacyl-CoA | Fatty Acid Elongation |

| Acyl-CoA Oxidase | First step in peroxisomal beta-oxidation | Fatty Acid Beta-Oxidation |

| Trifunctional Protein | Catalyzes the final steps of mitochondrial beta-oxidation | Fatty Acid Beta-Oxidation |

| Cytochrome P450BM-3 | Oxidation of fatty acids | Fatty Acid Metabolism |

Pathways for Subsequent Degradation or Conversion

As an intermediate metabolite, this compound, primarily in its activated coenzyme A (CoA) form (3-oxotetradecanoyl-CoA), is positioned at a crucial juncture in fatty acid metabolism. Its subsequent metabolic fate is determined by the cellular context and the specific enzymatic pathways that are active. The primary pathways involve either its degradation through the final step of beta-oxidation or its conversion to a hydroxylated form.

The principal degradation route for 3-oxotetradecanoyl-CoA is the thiolytic cleavage reaction, which represents the final step in each cycle of fatty acid beta-oxidation. libretexts.org This process occurs within the mitochondria and is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16). uniprot.orgumaryland.edu This enzyme facilitates the cleavage of the bond between the alpha and beta carbons of the 3-ketoacyl-CoA molecule. adpcollege.ac.in

In this reaction, 3-oxotetradecanoyl-CoA reacts with a molecule of coenzyme A. The result is the formation of a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter than the original substrate. libretexts.org Specifically for 3-oxotetradecanoyl-CoA (a C14-beta-ketoacyl-CoA), the products are lauroyl-CoA (a C12 acyl-CoA) and acetyl-CoA. umaryland.eduhmdb.ca The newly formed lauroyl-CoA can then re-enter the beta-oxidation spiral for further degradation until the fatty acid is completely converted to acetyl-CoA molecules. libretexts.org These acetyl-CoA units can then enter the citric acid cycle for complete oxidation to generate energy in the form of ATP. wikipedia.org

Alternatively, this compound can be converted to (R)-3-hydroxy-tetradecanoic acid. bovinedb.cavulcanchem.com This reductive reaction is catalyzed by enzymes such as 3-oxoacyl-[acyl-carrier-protein] reductase, a component of the fatty acid synthase complex. vulcanchem.com This conversion is a step in the fatty acid biosynthesis pathway, essentially the reverse of the oxidation step in beta-oxidation. bovinedb.ca

Enzymes in this compound Conversion/Degradation

| Enzyme Name | EC Number | Function | Pathway |

| 3-ketoacyl-CoA thiolase | 2.3.1.16 | Catalyzes the thiolytic cleavage of 3-oxotetradecanoyl-CoA into lauroyl-CoA and acetyl-CoA. uniprot.orgumaryland.edu | Fatty Acid Beta-Oxidation |

| 3-oxoacyl-[acyl-carrier-protein] reductase | 1.1.1.100 | Reduces this compound to (R)-3-hydroxy-tetradecanoic acid. vulcanchem.com | Fatty Acid Biosynthesis |

Molecular Mechanisms of 3 Oxotetradecanoic Acid Derived Signaling

Role as a Precursor for N-Acyl Homoserine Lactones (AHLs)

3-Oxotetradecanoic acid is a crucial precursor in the biosynthesis of N-acyl homoserine lactones (AHLs), a class of signaling molecules essential for bacterial communication.

Synthesis of N-(3-Oxotetradecanoyl)-L-homoserine Lactone (3-oxo-C14-HSL)

The synthesis of N-(3-Oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) involves the condensation of this compound, typically in the form of an acyl-acyl carrier protein (acyl-ACP), with S-adenosyl-L-methionine (SAM). This reaction is catalyzed by a specific AHL synthase enzyme. nih.gov The process results in the formation of the 3-oxo-C14-HSL molecule, which possesses a conserved homoserine lactone ring and a C14 acyl side chain with an oxo group at the third carbon position. pjoes.combiomol.com

Enzymology of AHL Synthesis

The synthesis of AHLs is orchestrated by enzymes known as AHL synthases, which belong to the LuxI family of proteins. caymanchem.commdpi.com These enzymes exhibit specificity for both the acyl-ACP substrate and SAM. The intrinsic specificity of the AHL synthase is a primary determinant of the specific AHL molecules produced by a bacterial species. nih.gov For instance, the SinI synthase from Sinorhizobium meliloti is responsible for producing long-chain AHLs, including 3-oxo-C14-HSL. mdpi.com Structural studies of AHL synthases have identified key amino acid residues within the acyl chain binding pocket that dictate the preference for specific acyl chain lengths and modifications, such as the 3-oxo group. nih.gov

Quorum Sensing in Bacterial Communication

3-oxo-C14-HSL is a significant signaling molecule in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. biomol.comcaymanchem.com As the bacterial population grows, the concentration of secreted AHLs increases. Once a threshold concentration is reached, these molecules bind to and activate transcriptional regulator proteins, such as those of the LuxR family, leading to the coordinated expression of target genes. pjoes.comcaymanchem.commdpi.com

Regulation of Biofilm Formation

Biofilm formation, a process where bacteria adhere to surfaces and each other to form a structured community, is often regulated by quorum sensing. mdpi.comhep.com.cn 3-oxo-C14-HSL can play a complex role in this process. While some long-chain AHLs are known to promote biofilm formation in certain bacteria, 3-oxo-C14-HSL has also been observed to appear later in developing biofilms and, in some cases, stimulate the production of compounds like putisolvin, which can inhibit biofilm formation. biomol.comcaymanchem.comlabchem.com.my In specific contexts, such as in autotrophic denitrification systems, C14-HSL has been identified as a potential signaling molecule that enhances biofilm formation by increasing the abundance of genes related to signal transduction, cell motility, and biological adhesion. hep.com.cn

Modulation of Virulence Factor Expression

Quorum sensing, mediated by molecules like 3-oxo-C14-HSL, is a key regulator of virulence in many pathogenic bacteria. mdpi.comnih.gov The coordinated expression of virulence factors, such as toxins, proteases, and siderophores, allows bacteria to mount a more effective infection. nih.govnih.govlibretexts.org For example, in Pseudomonas aeruginosa, a complex quorum-sensing network involving different AHLs regulates the production of numerous virulence factors. nih.govnih.gov While not always the primary signal, long-chain AHLs like 3-oxo-C14-HSL can be part of the hierarchical signaling cascade that controls the expression of these pathogenic determinants. nih.gov The presence of 3-oxo-substituted AHLs with C10 to C14 acyl chains has been shown to inhibit the production of certain exotoxins in Staphylococcus aureus. nih.gov

Influence on Bacterial Bioluminescence

The phenomenon of bacterial bioluminescence is a classic example of a process regulated by quorum sensing. mdpi.commdpi.com The archetypal quorum-sensing system, the LuxI/LuxR system in Vibrio fischeri, controls light production in response to cell density. mdpi.comnih.govmdpi.com While the primary autoinducer in this system is N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), other AHLs, including those with longer acyl chains, have been identified in various marine bacteria and can influence luminescence. caymanchem.com The intricate network of quorum-sensing signals allows for fine-tuned regulation of bioluminescence, which is often linked to symbiotic relationships with host organisms. mdpi.comnih.gov

Host-Microbe Interfacial Signaling at the Cellular Level

At the interface between the host and its resident microbiota, a complex network of chemical communication exists. Gut microbes, through their metabolic activities, can transform dietary and host-derived molecules into a vast array of bioactive metabolites. nih.gov These compounds, including various fatty acid derivatives, can act as signaling molecules that directly influence host cellular physiology and immune responses. nih.gov this compound, a 14-carbon oxo-fatty acid, is one such metabolite implicated in this intercellular cross-talk. csic.es It is classified as a long-chain fatty acid and is an intermediate in fatty acid metabolism. nih.govhmdb.ca

Modulation of Host Cellular Responses (e.g., Macrophage Function)

This compound, as part of the broader class of fatty acyls, is recognized for its role in biological signaling. csic.es These lipid molecules are integral to processes such as energy storage and cell membrane formation, but also function as key communicators in host-microbe interactions. nih.govcsic.es The modulation of host immune cells, particularly macrophages, is a critical aspect of this signaling. Macrophages are highly sensitive to their metabolic environment, and their function can be significantly altered by lipid metabolites. pathobiochemie1.demdpi.com

Research has shown that the profile of gut microbial metabolites, including this compound, can be altered by external factors, which in turn correlates with changes in the host's physiological state. For instance, in a study involving mice, exposure to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) resulted in a decrease in the abundance of several fatty acyls, including this compound. csic.es This highlights the sensitivity of its production or stability within the gut environment to xenobiotic exposure. Furthermore, some research suggests that certain bacterial lipid structures, which can include 3-oxo fatty acids, may inhibit inflammatory responses in human macrophages. asm.org The metabolism of polyunsaturated fatty acids by gut bacteria generates a variety of intermediates, such as oxo fatty acids, that can modify the fatty acid profiles within host tissues, thereby affecting host health. researchgate.net

Table 1: Research Findings on the Modulation of Host Responses by this compound and Related Fatty Acyls

| Finding | Context | Organism/Model | Implication for Cellular Response | Reference |

|---|---|---|---|---|

| Decreased abundance of this compound | Exposure to Diclofenac (an NSAID) in the gut. | Mus musculus (mice) | Suggests that microbial production/stability of this signaling molecule is influenced by xenobiotics, potentially altering host-microbe communication. | csic.es |

| Inhibition of LPS-induced responses | Diphosphoryl lipid A (a bacterial product) containing 3-oxo fatty acid components. | Human macrophage cell line | Indicates a potential anti-inflammatory or modulatory role of lipid structures containing 3-oxo fatty acids on macrophage activation. | asm.org |

| General function as a signaling molecule | As a member of the fatty acyls class. | General | Fatty acyls are involved in biological signaling, energy storage, and cell membrane formation, all of which impact macrophage function. | csic.es |

Investigating Molecular Receptors and Downstream Pathways

While the precise molecular receptors for this compound are not yet fully elucidated, research on structurally and metabolically related fatty acids provides significant insights into potential signaling mechanisms. Oxo-fatty acids and their derivatives are known to act as ligands for various receptors, initiating downstream signaling cascades that regulate cellular processes. oncotarget.comsmolecule.com

One relevant class of receptors is the hydroxycarboxylic acid (HCA) receptors, a family of G protein-coupled receptors (GPCRs) that sense metabolic intermediates. oncotarget.com For example, HCA3 is activated by 3-hydroxy fatty acids, which are structurally similar to 3-oxo fatty acids and are interconverted during fatty acid metabolism. oncotarget.com Activation of these GPCRs typically couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. oncotarget.com This pathway is crucial for controlling cellular metabolism, particularly lipid and fatty acid homeostasis. oncotarget.com

Another potential mechanism involves the activation of Toll-like receptors (TLRs). Saturated fatty acids have been shown to activate TLR2 and TLR4, which triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent inflammatory gene expression. researchgate.net Given that this compound is derived from a saturated fatty acid, its potential to interact with TLRs warrants investigation. nih.govresearchgate.net

Furthermore, studies on other oxo-fatty acids, such as 10-Oxooctadecanoic acid, have demonstrated activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels. smolecule.com Activation of these ion channels leads to an influx of calcium, a key second messenger that triggers a wide range of downstream signaling pathways involved in metabolism and cellular stress responses. smolecule.com These examples from related compounds suggest that this compound likely functions as a signaling molecule through specific receptor-mediated pathways.

Table 2: Potential Molecular Receptors and Pathways for Oxo/Hydroxy Fatty Acid Signaling

| Receptor Family | Specific Receptor Example | Ligand Example | Downstream Signaling Pathway | Cellular Outcome | Reference |

|---|---|---|---|---|---|

| Hydroxycarboxylic Acid Receptors (HCAs) | HCA3 | 3-Hydroxyoctanoic acid (3HO) | Gαi-coupled; Inhibition of adenylyl cyclase, decreased cAMP. | Regulation of intracellular lipid/fatty acid metabolism. | oncotarget.com |

| Toll-like Receptors (TLRs) | TLR2 / TLR1 or TLR6 | Lauric acid | MyD88-dependent activation of NF-κB. | Induction of inflammatory gene expression. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-hydroxyoctadecanoic acid |

| 10-Oxooctadecanoic acid |

| 3-hydroxybutyrate |

| 3-hydroxyoctanoic acid |

| This compound |

| Diclofenac |

| Lactate |

| Lauric acid |

| Stearic acid |

Structural and Functional Contributions to Bacterial Lipopolysaccharides

Presence of 3-Oxotetradecanoic Acid in Lipid A of Gram-Negative Bacteria

Unlike the more common 3-hydroxytetradecanoic acid, this compound is found in the lipid A of a specific subset of bacteria, where it plays a crucial role in the acylation pattern. researchgate.net Research has identified this keto fatty acid as a key structural element in several bacterial species. nih.govasm.org

The incorporation of this compound into the lipid A backbone follows specific patterns that are characteristic of the bacterial species. A predominant feature is its attachment via an amide linkage to the glucosamine (B1671600) disaccharide that forms the core of lipid A.

In Rhodobacter capsulatus, the amino groups of both glucosamine units of the lipid A backbone are almost exclusively substituted with this compound. nih.gov

Similarly, in Roseobacter denitrificans, it has been identified as the sole amide-bound fatty acid, highlighting a highly specific acylation pattern. nih.govmicrobiologyresearch.org

Studies on Rhodopseudomonas sphaeroides (now classified by some as Rhodobacter sphaeroides) also confirm the presence of amide-bound this compound. asm.org

In the halophilic bacterium Spiribacter salinus, this compound is found as an acyloxyamide decorating the non-reducing glucosamine unit, a feature described as uncommon. mdpi.com

The presence of this compound is a chemotaxonomic marker for certain bacterial genera, particularly within the α-3 subgroup of Proteobacteria. nih.govmicrobiologyresearch.org Its distribution is not widespread, but it is a defining feature of the lipid A in the genera Rhodobacter and Roseobacter. nih.govnih.gov

Table 1: Occurrence of this compound in Bacterial Lipid A

| Bacterial Genus/Species | Incorporation Pattern | Reference(s) |

|---|---|---|

| Rhodobacter capsulatus | Amide-bound to both glucosamine units | nih.govcapes.gov.br |

| Rhodobacter sphaeroides | Amide-bound to glucosamine | asm.orgresearchgate.netnih.gov |

| Roseobacter denitrificans | Sole amide-bound fatty acid | nih.govmicrobiologyresearch.org |

Specific Incorporation Patterns (e.g., Amide-Bound Fatty Acid)

Influence on Lipid A Structure and Supramolecular Assembly

The inclusion of this compound has a direct impact on the chemical structure of lipid A, which consequently affects its three-dimensional conformation and the supramolecular structures it forms. The structure of lipid A is a key determinant of the physical properties of the bacterial outer membrane. acs.orgnih.gov

Relationship to Biological Activity of Lipopolysaccharide Analogues (Academic Studies)

Academic research has extensively studied the relationship between the structure of lipid A and its biological activity, particularly its ability to interact with the host's innate immune system. The lipid A from bacteria containing this compound has been a focal point of these investigations.

The composition of fatty acyl chains is a critical factor in how lipid A interacts with the Toll-like receptor 4/myeloid differentiation protein-2 (TLR4/MD-2) complex, which is the primary sensor for LPS in mammals. mdpi.com

The lipid A of Rhodobacter sphaeroides (RsDPLA), which contains this compound, is a well-documented antagonist of the human TLR4/MD-2 complex. nih.gov

This antagonistic activity stems from its unique penta-acylated structure. RsDPLA competes with endotoxic LPS for binding to immune receptors but fails to induce a strong inflammatory signal. nih.gov

To understand the precise role of different chemical moieties, scientists have created chemically modified and synthetic versions of lipid A.

The antagonistic properties of the natural, this compound-containing lipid A from Rhodobacter species served as the blueprint for the development of synthetic lipid A analogues. mdpi.comnih.gov One such analogue, Eritoran, was designed to mimic the antagonistic structure of R. sphaeroides lipid A and acts by blocking the binding of toxic LPS to the TLR4/MD-2 receptor complex. nih.govwikipedia.org The synthesis of such molecules, which often starts from precursors like methyl 3-oxotetradecanoate, is fundamental to elucidating structure-activity relationships and developing potential therapeutics. beilstein-journals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Hydroxydecanoic acid |

| 3-Hydroxytetradecanoic acid |

| This compound |

| Dodecenoic acid |

| Eritoran |

| Lipid A |

| Lipopolysaccharide |

| Methyl 3-oxotetradecanoate |

Synthetic Methodologies and Analog Generation

Chemical Synthesis Approaches for 3-Oxotetradecanoic Acid and its Esters

Chemical synthesis provides versatile and scalable methods for producing this compound and its esters. These approaches often involve the condensation of smaller building blocks and can be adapted to generate a variety of related structures.

Preparation of Intermediates and Reaction Pathways

A common strategy for synthesizing this compound esters, such as methyl 3-oxotetradecanoate, involves the condensation of an acyl chloride with a derivative of a β-ketoester. For instance, lauroyl chloride can be condensed with the magnesium salt of methyl acetoacetate (B1235776) to produce methyl 3-oxotetradecanoate in high yields. chimia.ch This method is suitable for large-scale production. chimia.ch

Another approach utilizes the reaction of an acylimidazole intermediate. In this method, a carboxylic acid is first activated with carbonyldiimidazole (CDI). This acylimidazole is then reacted with the magnesium salt of a monomethyl malonate to form the desired β-keto ester. chemicalbook.com

A patented process describes the synthesis of 3-oxocarboxylic acid esters by reacting an acetoacetic acid ester with a carboxylic acid chloride in the presence of a calcium, barium, or strontium compound and an organic solvent. google.com This method allows for the production of various 3-oxocarboxylic acid esters with high purity and yield. google.com For example, methyl 3-oxotetradecanoate can be synthesized by reacting methyl acetoacetate with dodecanoyl chloride in the presence of calcium hydroxide (B78521) and toluene. google.com

The following table summarizes a selection of chemical synthesis reactions for 3-oxoalkanoic acid esters:

| Starting Materials | Reagents | Product | Yield | Reference |

| Lauroyl chloride, Methyl acetoacetate | Magnesium | Methyl 3-oxotetradecanoate | up to 87% | chimia.ch |

| Carboxylic acid, Monomethyl malonate | Carbonyldiimidazole (CDI), Dibutylmagnesium | β-keto ester | 83% | chemicalbook.com |

| Methyl acetoacetate, Dodecanoyl chloride | Calcium hydroxide, Toluene, Methanol (B129727) | Methyl 3-oxotetradecanoate | Not specified | google.com |

| Ethyl acetoacetate, Palmitoyl chloride | Calcium hydroxide, Toluene, Ethanol | Ethyl 3-oxooctadecanoate | Not specified | google.com |

Stereoselective Synthesis of Optically Active Derivatives

The synthesis of optically active derivatives of this compound is of significant interest, particularly for the production of chiral intermediates for pharmaceuticals like Orlistat. chimia.chresearchgate.net A key intermediate, methyl (R)-3-hydroxytetradecanoate, can be prepared via the asymmetric hydrogenation of methyl 3-oxotetradecanoate. chimia.chresearchgate.net This reaction often employs a ruthenium catalyst with a chiral ligand. google.com

Another stereoselective method involves the Mukaiyama aldol (B89426) reaction. For instance, the reaction of Chan's diene (1,3-bis(trimethylsiloxy)diene) with decanal (B1670006) in the presence of a chiral titanium catalyst can produce methyl (R)-5-hydroxy-3-oxotetradecanoate with excellent enantiomeric excess. mdpi.com Subsequent hydrolysis and lactonization yield the corresponding (R)-5,6-dihydro-2H-pyran-2-one. mdpi.com

Enzymatic Synthesis and Biocatalysis

Enzymatic and biocatalytic methods offer environmentally friendly alternatives to chemical synthesis, often providing high stereoselectivity under mild reaction conditions.

Microbial-Based Approaches for Stereoselective Reduction

Microorganisms are capable of stereoselectively reducing the keto group of 3-oxoalkanoic esters. For example, Saccharomyces cerevisiae can be used for the biochemical reduction of methyl 3-oxotetradecanoate to (R)-3-hydroxytetradecanoic acid. tandfonline.com It has been proposed that the methyl ester is first hydrolyzed by the yeast's enzymes before the carbonyl group is reduced. tandfonline.com This whole-cell system has been optimized to achieve yields of up to 56%. tandfonline.com

The production of enantiomerically pure (R)-3-hydroxyalkanoic acids can also be achieved by the depolymerization of polyhydroxyalkanoates (PHAs) biosynthesized by bacteria such as Pseudomonas putida. researchgate.net The resulting mixture of 3-hydroxyalkanoic acid methyl esters can then be separated and purified. researchgate.net

Enzyme Engineering for Optimized Production

To improve the efficiency of enzymatic synthesis, enzyme engineering techniques have been employed. A mutant of a short-chain dehydrogenase/reductase (SDR) from Novosphingobium aromaticivorans has been developed for the preparation of methyl (R)-3-hydroxytetradecanoate from methyl 3-oxotetradecanoate. researchgate.net This engineered enzyme, NaSDR-G145A/I199L, exhibited a significantly higher catalytic activity (kcat) compared to the wild-type enzyme. researchgate.net This biocatalytic process achieved a high enantiomeric excess of 99.0% for the desired (R)-product. researchgate.net

Laccases have also been explored for the oxidative cleavage of oxo fatty acids to produce dicarboxylic acids. tandfonline.com While not directly a synthesis of this compound, this demonstrates the potential of enzymes to modify related fatty acid structures. tandfonline.com

Design and Synthesis of Structural Analogs

The synthesis of structural analogs of this compound is important for studying structure-activity relationships and developing new bioactive molecules. For instance, 2,2-difluoro analogs of 3-hydroxytetradecanoic acid have been synthesized as intermediates for new analogs of GLA-60, a compound related to Lipid A. tandfonline.com

Type III polyketide synthases (PKSs) have shown great potential in the enzymatic synthesis of 2-substituted quinolones and 1,3-diketones by catalyzing the condensation of various starter units with β-keto acids like 3-oxodecanoic acid and even very long-chain 3-oxooctadecanoic acid. acs.org This highlights the promiscuity of these enzymes for generating diverse molecular scaffolds.

The synthesis of various δ-lactones, which are related to cyclized forms of 5-hydroxy-3-oxo acids, has been achieved through methods like the enantioselective reduction of β-ketoesters followed by further chemical transformations. google.com These lactones are valuable intermediates for a range of fine chemicals and pharmaceuticals. google.com

Modifications for Probing Molecular Mechanisms

To investigate the interactions and substrate specificity of enzymes that metabolize 3-oxo fatty acids, researchers have synthesized a variety of analogs. These modified compounds act as probes to elucidate molecular mechanisms, such as the tolerance of an enzyme for different substrates.

A notable example involves the study of type III polyketide synthases (PKSs), which are enzymes involved in the biosynthesis of a wide range of natural products. To probe the substrate flexibility of a specific PKS from Huperzia serrata (HsPKS3), a series of β-keto acids with varying chain lengths were synthesized. acs.orgbucm.edu.cn This included analogs of this compound, such as 3-oxodecanoic acid and the longer-chain 3-oxooctadecanoic acid. acs.orgbucm.edu.cn By incubating these synthetic β-keto acids with the enzyme and other substrates, scientists were able to determine that HsPKS3 could accept a variety of extender units to produce unnatural 1,3-diketones and 2-substituted quinolones. acs.orgbucm.edu.cn

Another significant modification for probing enzymatic mechanisms is the conversion of the carboxylic acid moiety to a thioester, often an N-acetylcysteamine (NAC) thioester. acs.orgbucm.edu.cnresearchgate.netcdnsciencepub.com Thioesters are more stable analogs of coenzyme A (CoA) thioesters, which are the natural substrates for many enzymes in fatty acid and polyketide metabolism. The synthesis of 3-oxo-fatty acid NAC thioesters allows these analogs to serve as effective mimics of the natural substrates, enabling researchers to study enzymatic reactions in a controlled manner. researchgate.netcdnsciencepub.com For instance, the NAC thioester of [1-¹³C]-3-oxo-octanoic acid was successfully used to probe the biosynthesis of the fungal polyketide aflatoxin B1. researchgate.netcdnsciencepub.com The ability of enzymes to process these synthetic thioesters provides valuable insight into their catalytic mechanisms and substrate preferences. acs.orgbucm.edu.cn

Table 1: Synthetic Analogs of this compound for Probing Molecular Mechanisms

| Analog Name | Structural Modification | Research Application |

|---|---|---|

| 3-Oxodecanoic acid | Shorter alkyl chain (C10) | Probing substrate tolerance of type III polyketide synthase acs.orgbucm.edu.cn |

| 3-Oxooctadecanoic acid | Longer alkyl chain (C18) | Probing substrate tolerance of type III polyketide synthase acs.orgbucm.edu.cn |

| 3-Oxo-octanoic acid N-acetylcysteamine thioester | Thioesterification of carboxyl group (C8 chain) | Probing biosynthetic pathways (e.g., aflatoxin B1) researchgate.netcdnsciencepub.com |

| 3-Oxo-fatty acid N-acetylcysteamine thioesters | Thioesterification of carboxyl group | General probes for enzymes utilizing fatty acyl-CoA substrates acs.orgbucm.edu.cn |

Synthesis of Labeled this compound for Research

Isotopically labeled versions of this compound are invaluable tools for metabolic studies, allowing researchers to trace the molecule through complex biochemical pathways. The most common isotopes used for this purpose are carbon-13 (¹³C) and deuterium (B1214612) (²H or D).

The synthesis of [3-¹³C]tetradecanoic acid has been described and provides a direct precursor for [3-¹³C]-3-oxotetradecanoic acid. nih.gov The key step in this synthesis is the alkylation of diethyl sodiomalonate with [1-¹³C]-1-bromododecane. nih.gov The resulting diethyl [1-¹³C]-dodecylmalonate is then saponified (hydrolyzed with a base) and subsequently decarboxylated to yield [3-¹³C]tetradecanoic acid. nih.gov This labeled saturated fatty acid can then be oxidized at the C-3 position to produce the target molecule, [3-¹³C]-3-oxotetradecanoic acid. A similar strategy has been used to synthesize the NAC thioester of [1-¹³C]-3-oxo-octanoic acid, demonstrating the feasibility of producing ¹³C-labeled 3-oxo-thioesters for metabolic research. cdnsciencepub.com

Deuterium-labeled fatty acids can be prepared through various methods, including palladium-catalyzed hydrogen-deuterium exchange reactions. nih.gov For example, a catalytic system using palladium on carbon (Pd/C) and aluminum powder in heavy water (D₂O) can facilitate the exchange of hydrogen atoms for deuterium atoms on a substrate molecule. nih.gov While a specific synthesis for deuterated this compound is not detailed, such established methods could be applied to unlabeled this compound or its precursors to generate deuterated analogs for use in metabolic tracing and structural studies.

Table 2: Methodologies for Synthesizing Labeled this compound

| Labeled Compound | Isotope | Synthetic Approach | Precursor(s) |

|---|---|---|---|

| [3-¹³C]-3-Oxotetradecanoic acid | ¹³C | Alkylation, saponification, decarboxylation, and subsequent oxidation | [1-¹³C]-1-bromododecane, Diethyl malonate nih.gov |

| Deuterated this compound | ²H (D) | Catalytic hydrogen-deuterium exchange | Unlabeled this compound, D₂O nih.gov |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 3-Oxotetradecanoic acid from intricate sample mixtures, allowing for its accurate measurement. The choice between gas and liquid chromatography is typically dictated by the sample type and the research objective.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites like this compound, a chemical derivatization step is necessary to increase its volatility. researchgate.net A common approach involves converting the carboxylic acid group into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester, which can then be analyzed by GC-MS. sigmaaldrich.com

The identification of the compound is facilitated by matching its electron ionization (EI) mass spectrum against established spectral libraries. thermofisher.com GC-MS with EI generates reproducible fragmentation patterns, which serve as a fingerprint for the molecule, making it an essential tool for metabolite identification. thermofisher.com High-resolution GC-MS platforms, such as Orbitrap GC-MS, offer enhanced sensitivity and metabolic coverage, further improving the confidence in compound annotation by enabling the calculation of sum formulas from accurate mass measurements of fragment ions. roscoff-culture-collection.org

Table 1: Summary of GC-MS Analysis for this compound

| Parameter | Description | Relevance |

|---|---|---|

| Derivatization | Required to increase volatility (e.g., silylation). sigmaaldrich.com | Makes the non-volatile fatty acid suitable for GC analysis. |

| Separation | Separation occurs based on boiling point and polarity on a capillary column. | Isolates the compound from other metabolites in the sample. |

| Ionization | Typically Electron Ionization (EI) at 70eV. | Creates reproducible and characteristic fragmentation patterns. |

| Detection | Mass spectrometer detects and records the mass-to-charge ratio of fragment ions. | Provides a mass spectrum used for identification. |

| Identification | Comparison of the acquired mass spectrum with reference libraries (e.g., NIST). thermofisher.com | Enables confident identification of the compound. |

Liquid chromatography-mass spectrometry (LC-MS) is highly effective for analyzing less volatile and thermally labile compounds like this compound directly from biological matrices without the need for derivatization. vulcanchem.com Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) is frequently employed in metabolomics studies to detect and quantify this compound. nih.govmetabolomexchange.org

The separation is typically achieved using a reversed-phase column, such as a C18 column. metabolomexchange.org The mobile phases commonly consist of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid), run in a gradient elution. metabolomexchange.org Electrospray ionization (ESI) is the most common ionization technique, capable of operating in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. animbiosci.org

Table 2: Typical Parameters for LC-MS Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | UPLC/HPLC | Provides high-efficiency separation. metabolomexchange.org |

| Column | Reversed-Phase C18 (e.g., Hypersil GOLD 100 x 2.1 mm). metabolomexchange.org | Separates moderately polar compounds based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid. metabolomexchange.org | Aqueous component for reversed-phase chromatography. |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid. metabolomexchange.org | Organic component for eluting the compound from the column. |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode. animbiosci.org | Gently ionizes the molecule for mass analysis. |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, Q-TOF, FT-ICR). metabolomexchange.orgnih.gov | Provides accurate mass measurements for high-confidence identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal structural elucidation of organic molecules. vulcanchem.com It provides detailed information about the carbon-hydrogen framework of this compound. While detailed spectral data is not always publicly available, NMR is used to confirm structural details of related oxo-fatty acids. vulcanchem.com For instance, it is listed as an identification test for the related this compound glyceride. fao.org The key advantages of NMR in metabolomics and chemical characterization include its non-destructive nature, which allows the sample to be used for further analyses, and the high structural information content derived from ¹H and ¹³C spectra. researchgate.net

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical tools for the identification and structural confirmation of metabolites in complex samples. researchgate.net HRMS instruments, such as Orbitrap, Fourier-transform ion cyclotron resonance (FT-ICR), and time-of-flight (TOF) analyzers, provide mass measurements with high accuracy (low ppm error). thermofisher.comnih.gov This allows for the confident determination of the elemental composition of the parent ion of this compound (C₁₄H₂₆O₃). thermofisher.comlipidmaps.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion of this compound) to generate a product ion spectrum. researchgate.net This fragmentation pattern provides structural information that is crucial for distinguishing between isomers and confirming the identity of the compound. researchgate.net The Human Metabolome Database contains predicted MS/MS spectra for this compound, which can be used as a reference for identification. hmdb.cahmdb.ca

Table 3: Predicted LC-MS/MS Fragmentation of this compound (Positive Ion Mode)

| Precursor m/z | Fragment m/z | Description | Source |

|---|---|---|---|

| 243.1955 ([M+H]⁺) | 225.1849 | Loss of H₂O | hmdb.ca |

| 243.1955 ([M+H]⁺) | 185.1587 | Loss of H₂O and C₂H₄O | hmdb.ca |

| 243.1955 ([M+H]⁺) | 143.1118 | Cleavage of the keto-group bond | hmdb.ca |

| 243.1955 ([M+H]⁺) | 101.0603 | C₅H₉O₂⁺ fragment | hmdb.ca |

Note: This is a predicted spectrum and serves as a guide for identification. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Application in Untargeted Metabolomics Research

Untargeted metabolomics aims to measure as many small-molecule metabolites as possible in a biological sample to identify biomarkers or perturbed pathways associated with a specific state. mdpi.com this compound has been identified as a significant metabolite in several untargeted studies, highlighting its potential biological relevance.

In a study on perinatal asphyxia, untargeted metabolomic analysis of cord blood using direct infusion FT-ICR mass spectrometry identified this compound as one of the putative metabolites that could differentiate between severity grades of hypoxic-ischaemic encephalopathy (HIE). nih.govnih.gov

Another untargeted metabolomics study based on UPLC-HRMS investigated plasma samples from patients with cholelithiasis (gallstones). nih.gov This research identified a diagnostic panel of four candidate biomarkers, which included this compound. nih.gov The panel demonstrated excellent diagnostic accuracy for detecting cholelithiasis patients. nih.gov These findings underscore the value of untargeted metabolomics in discovering potential biomarkers like this compound in human disease. nih.govnih.gov

Table 4: Research Findings on this compound from Untargeted Metabolomics

| Research Area | Analytical Platform | Key Finding | Reference |

|---|---|---|---|

| Perinatal Asphyxia / HIE | Direct Infusion FT-ICR MS | Identified as a putative metabolite that differentiates across severity grades of HIE. | nih.gov, nih.gov |

| Cholelithiasis (Gallstones) | UPLC-HRMS | Part of a 4-biomarker panel with high diagnostic accuracy for cholelithiasis. | nih.gov |

Identification in Complex Biological Matrices (e.g., Exhaled Breath Condensate)

The identification of non-volatile or semi-volatile compounds like this compound in complex biological matrices such as exhaled breath condensate (EBC) presents a significant analytical challenge. Unlike volatile organic compounds (VOCs), these molecules require advanced collection and analysis techniques.

Secondary electrospray ionization-high-resolution mass spectrometry (SESI-HRMS) has emerged as a powerful tool for the real-time analysis of exhaled breath. researchgate.net While SESI-HRMS is adept at detecting a wide array of compounds, the unequivocal identification of specific molecules like this compound can be hampered by the absence of chromatographic separation. To overcome this, a dual approach involving real-time SESI-HRMS for screening, followed by offline analysis of EBC using liquid chromatography-mass spectrometry (LC-MS) systems, is often employed. researchgate.net

In a recent longitudinal study on lung cancer patients, exhaled breath analysis using SESI-HRMS identified thousands of mass spectral features. researchgate.net Among these, a feature with a mass-to-charge ratio (m/z) of 242.18428 was tentatively identified as this compound. researchgate.net This identification is a critical step, suggesting the potential of this compound as a biomarker that changes in response to physiological or pathological states, such as post-surgical recovery in lung cancer patients. researchgate.net

The analysis of fatty acids in EBC is a growing field of interest. Gas-liquid chromatography has been used to measure both short-chain and long-chain fatty acids in the EBC of patients with chronic obstructive pulmonary disease (COPD). ibmc.msk.ru While this study did not specifically report on this compound, it demonstrates the feasibility of analyzing fatty acids in this matrix. Furthermore, researchers have successfully detected the complete series of saturated linear ω-hydroxyalkanoic acids, ω-oxoalkanoic acids, and alkanedioic acids (with carbon chains from C5 to C15) in exhaled breath using a combination of on-line SESI-MS and off-line UHPLC-HRMS/MS of EBC. fossiliontech.com This underscores the potential for detecting a wide range of oxidized fatty acids, including keto acids, in breath. fossiliontech.comnih.gov

Quantification Strategies in Lipidomics Studies

Lipidomics, the large-scale study of lipids, relies on sensitive and accurate quantification methods to understand the complex lipid profiles in biological systems. The quantification of specific oxo-fatty acids like this compound within a complex lipidome requires targeted analytical strategies.

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a cornerstone technique for the quantification of oxo-fatty acids. nih.govresearchgate.net This method offers the advantage of direct analysis without the need for derivatization, which can be a tedious and potentially error-introducing step. aua.gr For instance, an LC-HRMS method was developed for the detection and quantification of various saturated oxo-fatty acids (SOFAs) in milk, revealing the presence of previously unrecognized families of these compounds. nih.govresearchgate.net

In broader lipidomics studies, ultra-performance liquid chromatography coupled to high-definition mass spectrometry (UPLC-HDMS) has been applied. A study on chronic kidney disease (CKD) patients utilized this technique to analyze serum lipid metabolites. escholarship.org The study identified significant alterations in 113 lipid species and noted a strong correlation between serum levels of 3-oxooctadecanoic acid and the estimated glomerular filtration rate (eGFR), a key indicator of kidney function. escholarship.org While not this compound, this finding highlights the utility of UPLC-HDMS in quantifying related oxo-fatty acids and linking them to disease states.

For the quantification of keto acids in general, methods often involve derivatization to enhance detection sensitivity and chromatographic performance. One common approach is the derivatization of keto acids with o-phenylenediamine (B120857) (OPD) to form stable quinoxalinol products, which can then be analyzed by ultra-fast liquid chromatography-mass spectrometry (UFLC-MS). nih.gov This method has proven to be highly sensitive, capable of measuring picomole quantities of branched-chain keto acids in tissue samples with a short run time. nih.gov Another strategy involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime followed by LC-MS/MS analysis, which provides good reproducibility and low limits of detection for a range of keto acids. jst.go.jp

The following table summarizes various analytical methods used for the quantification of keto and oxo-fatty acids in different biological matrices.

| Analytical Technique | Matrix | Target Analytes | Key Findings |

| LC-HRMS | Milk | Saturated Oxo-Fatty Acids (SOFAs) | Detected and quantified various SOFAs, including oxostearic and oxopalmitic acids. nih.govresearchgate.net |

| UPLC-HDMS | Serum | Lipid Metabolites | Found strong correlations between 3-oxooctadecanoic acid and kidney function parameters. escholarship.org |

| UFLC-MS | Tissue | Branched-Chain Keto Acids (BCKAs) | Sensitive method measuring picomole quantities after derivatization with o-phenylenediamine. nih.gov |

| LC-MS/MS | Plasma | Keto Acids | Achieved low limits of detection after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime. jst.go.jp |

| GC-MS | Beef/Pork | Metabolites for adulteration detection | Identified 3-oxohexadecanoic acid glycerides as a potential marker for pork adulteration in beef. rsc.org |

This table is interactive. Users can sort the columns to compare different aspects of the analytical methodologies.

Developments in High-Resolution Analytical Techniques for Oxo-Fatty Acids

The analysis of oxo-fatty acids is continually advancing, driven by the need for greater sensitivity, specificity, and throughput. High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques is at the forefront of these developments.

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has become a workhorse for the analysis of oxidized fatty acids, including those with oxo functionalities. nih.govresearchgate.net Its ability to provide accurate mass measurements is crucial for the identification of unknown compounds and for distinguishing between isobaric species. nih.gov Recent applications include the profiling of free fatty acids in yogurt, where LC-HRMS allowed for the simultaneous determination of common fatty acids, saturated hydroxy fatty acids (SHFAs), and saturated oxo-fatty acids (SOFAs) without derivatization. aua.gr

Ultra-high performance liquid chromatography (UHPLC) or ultra-fast liquid chromatography (UFLC) systems, when coupled with HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, offer significant improvements in resolution and analysis speed. nih.govmdpi.com These systems can separate complex mixtures of lipids and metabolites in minutes, facilitating high-throughput lipidomics and metabolomics studies. nih.govmdpi.com For example, a UFLC-MS method was developed for the rapid measurement of branched-chain keto acids in tissue, with an instrument run time of less than 5 minutes. nih.gov Similarly, an HPLC-Q-TOF/MS method was established for determining branched-chain keto acids in serum and muscle, offering high sensitivity and reliability. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) remains a valuable technique, particularly for certain classes of fatty acids. However, the analysis of polar oxo-fatty acids by GC can be challenging due to potential co-elution issues. ugent.be Methodological developments, such as multi-step solid-phase extraction (SPE) to fractionate fatty acids before GC analysis, have been shown to reduce interferences and improve chromatographic interpretation. ugent.be

The table below highlights key features of advanced analytical techniques used for oxo-fatty acid analysis.

| Technique | Separation Method | Mass Analyzer | Key Advantages |

| LC-HRMS | Liquid Chromatography (LC/HPLC/UHPLC) | Orbitrap, Q-TOF | High mass accuracy, direct analysis, good for complex mixtures. nih.govresearchgate.netaua.gr |

| UFLC-MS | Ultra-Fast Liquid Chromatography | Triple TOF | High throughput, short analysis times, high sensitivity. nih.gov |

| GC-MS | Gas Chromatography | Quadrupole, Ion Trap | Good for volatile/derivatized compounds, established libraries. ugent.be |

This table is interactive. Users can sort the columns to explore the different characteristics of these high-resolution techniques.

These advanced analytical methodologies are indispensable for the detailed characterization of this compound and other oxo-fatty acids. They enable researchers to identify and quantify these compounds in complex biological systems, paving the way for a deeper understanding of their physiological roles and their potential as biomarkers in health and disease.

Future Research Directions and Conceptual Impact

Elucidating Undiscovered Metabolic Pathways and Enzymatic Activities

While 3-Oxotetradecanoic acid is a known intermediate in the canonical fatty acid biosynthesis pathway, its full metabolic and signaling roles are likely yet to be completely understood. frontiersin.orghmdb.ca It is synthesized from malonic acid through the action of several enzymes, including 3-oxoacyl-[acyl-carrier-protein] synthase, fatty-acid synthase, and beta-ketoacyl-acyl-carrier-protein synthase II. hmdb.canih.gov Future research should focus on identifying alternative or secondary metabolic pathways where this β-keto acid may serve as a substrate or regulator.

Metabolomic studies have revealed fluctuations in this compound levels in various biological contexts, such as postprandial responses to different macronutrients and in certain disease states, which suggests functions beyond simple fatty acid elongation. nih.govnih.govresearchgate.net For instance, its dysregulation in conditions like non-alcoholic fatty liver disease (NAFLD) and colorectal cancer hints at potential roles in pathophysiology. researchgate.nettandfonline.com Ketone bodies, which share the β-keto functional group, are known to act as signaling molecules, for example, by inhibiting histone deacetylases. nih.govnih.govphysiology.org This raises the intriguing possibility that this compound, a long-chain keto acid, could have similar signaling functions, influencing gene expression and cellular processes in ways not yet discovered. wikipedia.org

Future investigations could employ techniques like stable isotope tracing and metabolic flux analysis to map the metabolic fate of this compound in various cell types and conditions. youtube.com This could uncover novel enzymatic activities that modify, degrade, or utilize this compound, potentially linking it to other major metabolic networks such as steroidogenesis, the production of complex lipids, or cellular redox balance.

Advanced Molecular Modeling and Simulation Studies

The structural characteristics of this compound, particularly its 3-oxo group, make it a prime candidate for advanced molecular modeling and simulation studies. nih.gov While specific docking studies on this exact molecule are not widely published, research on structurally related compounds provides a clear roadmap for future investigations. For example, molecular docking has been successfully used to analyze the binding of other fatty acid synthase inhibitors and N-(3-oxo-acyl) homoserine lactones to their respective protein targets. nih.govresearchgate.netnih.gov

Future computational studies could focus on:

Enzyme-Substrate Interactions: Docking this compound into the active sites of its known enzymes, such as 3-oxoacyl-[acyl-carrier-protein] synthase, can elucidate the precise molecular interactions that govern substrate recognition and catalysis. scilit.com This can provide insights into enzyme specificity and mechanism.

Predicting Novel Protein Targets: In silico screening of this compound against entire protein libraries could help identify novel binding partners. This could uncover previously unknown receptors, transporters, or enzymes that interact with this keto acid, thereby revealing new biological functions.

Inhibitor Design: Understanding how this compound binds to its enzymatic partners can guide the rational design of novel inhibitors. These inhibitors could be valuable tools for studying fatty acid metabolism or as potential therapeutic agents. nih.govnih.gov

Molecular dynamics simulations can complement these docking studies by providing a dynamic view of how the fatty acid interacts with its protein targets over time, revealing conformational changes and the stability of binding.

| Computational Approach | Potential Application for this compound | Key Insights |

| Molecular Docking | Simulating the binding to fatty acid synthase domains. | Understanding substrate specificity and catalytic mechanism. |

| Virtual Screening | Screening against a human proteome database. | Identification of novel protein binding partners and potential off-target effects. |

| Molecular Dynamics | Simulating the enzyme-substrate complex in a solvated environment. | Revealing the dynamics of binding and conformational changes in the protein. |

| Quantum Mechanics | Calculating the electronic properties of the 3-oxo functional group. | Understanding the reactivity and role in enzymatic reactions. |

Integration into Systems Biology Approaches for Comprehensive Understanding

The increasing appearance of this compound in large-scale omics studies underscores its potential as a valuable node in systems biology networks. Untargeted metabolomics has successfully identified this compound as a dysregulated metabolite in various contexts, including post-ingestion of different macronutrients and in diseases like obesity-related metabolic inflexibility and certain cancers. nih.govbiorxiv.org

Integrating data on this compound into broader systems biology models can provide a more holistic view of metabolic health and disease. For example, its identification as one of the few metabolites commonly dysregulated after both glucose and lipid intake suggests it may be a key marker of metabolic switching or overload. nih.gov In studies on liver disease, its altered levels, along with other fatty acids and acylcarnitines, point to a significant perturbation in fatty acid metabolism. tandfonline.com

Future systems biology research should aim to:

Build Predictive Models: Incorporate quantitative data on this compound levels into metabolic network models to predict fluxes and metabolic responses to various stimuli.

Identify Biomarker Panels: Combine this compound with other correlated metabolites (e.g., other fatty acyls, amino acids) to create more robust and specific biomarker panels for early disease detection or for monitoring therapeutic interventions. researchgate.netresearchgate.net

Multi-Omics Integration: Correlate changes in the levels of this compound with transcriptomic and proteomic data to build comprehensive models that link genetic regulation to metabolic output.

This integrative approach will move beyond viewing this compound as a simple intermediate to understanding its role as an indicator and potential modulator of complex metabolic states.

Potential as a Chemical Probe in Biological Systems

The specific structure of this compound and its involvement in key enzymatic steps of fatty acid synthesis make it an excellent candidate for development as a chemical probe. hmdb.ca While its direct use as a probe is not yet established, the principles have been applied to similar molecules. By modifying the fatty acid, for instance, through isotopic labeling (e.g., with ¹³C or ²H) or by attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), researchers could create powerful tools to investigate cellular metabolism.

Potential applications as a chemical probe include:

Tracking Metabolic Flux: A labeled version of this compound could be introduced into cells or organisms to trace its incorporation into downstream products, providing a direct measure of fatty acid synthesis rates in real-time.

Activity-Based Probing: A reactive group could be appended to the molecule to create an activity-based probe that covalently binds to the active site of enzymes that process it. This would allow for the specific identification and quantification of active enzyme populations within a complex biological sample.

Visualizing Lipid Metabolism: A fluorescently tagged this compound could enable the visualization of its uptake, trafficking, and localization within cellular compartments, providing spatial and temporal information on fatty acid metabolism.

The development of such probes would offer a significant advantage over traditional methods by allowing for the direct and dynamic measurement of specific metabolic pathways in living systems. researchgate.net

Exploration of Novel Biocontrol Strategies Based on AHL Modulation

A fascinating and largely unexplored future direction for this compound research lies in the field of bacterial communication, specifically quorum sensing (QS). Many Gram-negative bacteria use N-acyl-homoserine lactones (AHLs) as QS signal molecules to coordinate group behaviors, including virulence and biofilm formation. nih.govresearchgate.net A significant number of these AHLs possess a 3-oxo substitution on their acyl chain, which is crucial for their biological activity. nih.govcaymanchem.com For example, the well-studied pathogen Pseudomonas aeruginosa uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.gov

The structural similarity between this compound and the acyl side chain of these AHLs is striking. This raises the hypothesis that this compound could act as a modulator of AHL-based QS systems. It could potentially: